Thiolan-3-amine hydrochloride
CAS No.: 89123-28-4
Cat. No.: VC4438472
Molecular Formula: C4H10ClNS
Molecular Weight: 139.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89123-28-4 |
|---|---|
| Molecular Formula | C4H10ClNS |
| Molecular Weight | 139.64 |
| IUPAC Name | thiolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H9NS.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H |
| Standard InChI Key | GYVSFOHSVVNCKC-UHFFFAOYSA-N |
| SMILES | C1CSCC1N.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
Thiolan-3-amine hydrochloride (C₄H₁₀NS·HCl) consists of a thiolane ring system—a tetrahydrothiophene moiety—substituted at the 3-position by an amine group. Protonation of the amine nitrogen by hydrochloric acid forms the stable hydrochloride salt, enhancing its crystallinity and solubility in polar solvents compared to the free base . Key structural features include:
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Ring conformation: The thiolane ring adopts an envelope conformation, with the sulfur atom at the 1-position and the amine group at the 3-position contributing to stereoelectronic effects.
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Bond angles: The C-S-C bond angle in the thiolane ring is approximately 98°, narrower than typical tetrahedral angles due to ring strain .
Table 1: Structural Parameters of Thiolan-3-amine Hydrochloride
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₄H₁₀NS·HCl | |
| Molecular weight | 143.65 g/mol | Calculated |
| Crystal system | Orthorhombic (predicted) | |
| X-ray diffraction data | Pending experimental validation | — |
Synthetic Methodologies
Direct Amination of Thiolane Derivatives
A common route involves nucleophilic substitution of 3-bromothiolane with ammonia or ammonium chloride under high-pressure conditions. For example, reacting 3-bromothiolane with aqueous ammonium hydroxide at 80–100°C for 12 hours yields thiolan-3-amine, which is subsequently treated with HCl gas to form the hydrochloride salt .
Catalytic Reductive Amination
Alternative approaches employ catalytic hydrogenation of thiolan-3-one oxime. Using Raney nickel as a catalyst and hydrogen gas at 50 psi, the oxime intermediate is reduced to thiolan-3-amine, followed by HCl quench . This method offers higher enantiomeric purity for stereospecific applications.
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic substitution | 72 | 95 | Scalability | Byproduct formation |
| Reductive amination | 85 | 99 | Stereochemical control | High catalyst cost |
Physicochemical Properties
Solubility and Lipophilicity
The hydrochloride salt exhibits enhanced aqueous solubility (≈120 mg/mL at 25°C) compared to the free base (≈15 mg/mL), attributable to ionic dissociation. LogP values for the free base and salt are estimated at 1.2 and -0.8, respectively, indicating moderate lipophilicity suitable for membrane penetration in biological systems .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C with decomposition onset at 210°C, consistent with hydrochloride salts of aliphatic amines. The thiolane ring contributes to thermal resilience, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss below 150°C .
Reactivity and Functionalization
Amine Group Reactivity
The primary amine undergoes typical reactions:
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Acylation: Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.
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Schiff base formation: Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
Ring-Opening Reactions
Treatment with strong oxidizing agents (e.g., mCPBA) cleaves the thiolane ring, yielding sulfoxides or sulfones. For example, oxidation with hydrogen peroxide produces thiolan-3-amine sulfoxide hydrochloride, a metabolite analog .
Applications in Pharmaceutical Chemistry
Intermediate for Bioactive Molecules
Thiolan-3-amine hydrochloride serves as a precursor to:
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Antimicrobial agents: Functionalization with quinolone moieties enhances Gram-positive bacterial inhibition .
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Dopamine analogs: Methylation at the amine position yields compounds with D2 receptor affinity .
Prodrug Development
The amine group facilitates conjugation with carboxylic acid-containing drugs (e.g., NSAIDs), improving bioavailability through enhanced solubility. Hydrolysis in physiological conditions releases the active drug .
Challenges and Future Directions
Synthetic Optimization
Current limitations include moderate yields in nucleophilic substitution routes (Table 2). Flow chemistry systems could improve efficiency, as demonstrated in analogous amine hydrochloride syntheses .
Biological Profiling
While in silico studies predict blood-brain barrier permeability (QikProp: CNS ±2), experimental pharmacokinetic data remain scarce. Priority research areas include:
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